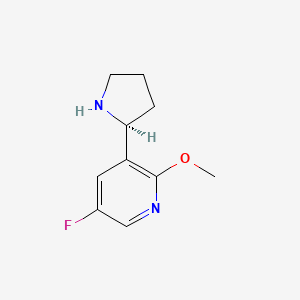

3-((2S)Pyrrolidin-2-YL)-5-fluoro-2-methoxypyridine

Description

3-((2S)Pyrrolidin-2-YL)-5-fluoro-2-methoxypyridine is a chiral pyrrolidine-pyridine hybrid compound characterized by a pyridine core substituted with a fluoro group at position 5, a methoxy group at position 2, and a (2S)-configured pyrrolidine ring at position 2. This compound shares structural motifs with bioactive molecules, including nicotine derivatives and cytotoxic agents, but its unique substitution pattern may confer distinct physicochemical and pharmacological properties .

Properties

Molecular Formula |

C10H13FN2O |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

5-fluoro-2-methoxy-3-[(2S)-pyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C10H13FN2O/c1-14-10-8(5-7(11)6-13-10)9-3-2-4-12-9/h5-6,9,12H,2-4H2,1H3/t9-/m0/s1 |

InChI Key |

IYJLJHGSNXDVPN-VIFPVBQESA-N |

Isomeric SMILES |

COC1=C(C=C(C=N1)F)[C@@H]2CCCN2 |

Canonical SMILES |

COC1=C(C=C(C=N1)F)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2S)Pyrrolidin-2-YL)-5-fluoro-2-methoxypyridine typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorine and methoxy groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The fluorine and methoxy groups can be introduced through substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitution reactions , a common reactivity mode for heterocycles. These reactions involve displacement of leaving groups (e.g., halides) by nucleophiles. For example:

-

Mechanism : The pyridine ring’s electron-deficient nature facilitates nucleophilic attack at positions adjacent to electronegative substituents (e.g., fluorine or methoxy groups).

-

Conditions : Typically performed under reflux in organic solvents like dimethylformamide (DMF) or ethanol. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves column chromatography.

| Reaction Type | Key Features | References |

|---|---|---|

| Nucleophilic substitution | Pyridine ring’s electron deficiency enables attack; solvents like DMF/ethanol used |

Coupling Reactions

The compound is involved in coupling reactions , particularly in medicinal chemistry contexts such as kinase inhibitor synthesis. For example:

-

Suzuki Coupling : While not explicitly described for this compound, related pyridine-boronic acid derivatives undergo cross-coupling reactions (e.g., with aryl halides) using palladium catalysts .

-

Alkylation : Pyrrolidine rings may undergo alkylation, as seen in analogous compounds where pyrrolidine moieties are introduced via alkylation procedures .

| Reaction Type | Conditions | Yield/Purification |

|---|---|---|

| Alkylation (pyrrolidine group) | Use of alkylating agents (e.g., tert-butyl bromide), NaH in DMF | Purified via silica column chromatography with EtOAc/cyclohexane gradients |

Reaction Monitoring and Analysis

-

LCMS Analysis : Used to confirm intermediate purity (e.g., MH⁺ = 330 for deprotected products) .

-

NMR Spectroscopy : Critical for confirming stereochemistry and structural integrity (e.g., δ 7.88–7.32 ppm for pyridine protons) .

-

Chromatography : Silica columns with gradients (e.g., EtOAc/cyclohexane) are standard for purification .

Key Findings

-

Stereochemical Control : The (2S)-configuration of the pyrrolidine group is critical for bioactivity, as seen in related compounds .

-

Reagent Sensitivity : Reaction yields depend on solvent choice (e.g., DMF vs. ethanol) and catalysts (e.g., PdCl₂) .

-

Purification Challenges : Crude mixtures require rigorous chromatography due to structural complexity .

This compound’s reactivity profile underscores its utility in drug discovery, particularly for targeting kinase pathways. Further research into its substitution patterns and coupling efficiency may enhance its therapeutic applications.

Scientific Research Applications

3-((2S)Pyrrolidin-2-YL)-5-fluoro-2-methoxypyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2S)Pyrrolidin-2-YL)-5-fluoro-2-methoxypyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotine Derivatives and Related Impurities

- 3-[(2RS)-Pyrrolidin-2-yl]pyridine ((RS)-Nornicotine) (CAS 5746-86-1): Structural Differences: Lacks the 5-fluoro and 2-methoxy groups on the pyridine ring and has a racemic (RS) configuration at the pyrrolidine’s second carbon. Functional Implications: Nornicotine is a nicotine metabolite with known neuroactivity. The absence of electron-withdrawing fluoro and methoxy groups in nornicotine likely reduces its metabolic stability and receptor-binding selectivity compared to the target compound . Stereochemical Impact: The (2S) configuration in the target compound may enhance enantioselective interactions with nicotinic acetylcholine receptors (nAChRs), whereas racemic nornicotine exhibits mixed activity .

Cytotoxic Pyrrolidine-Phenothiazine Hybrids

- (2S,3R)-3-(4-Octylphenyl)pyrrolidin-2-yl)methanol (from Garsi et al., 2019): Structural Differences: Features a bulky 4-octylphenyl group and a hydroxymethyl substituent on the pyrrolidine ring, unlike the simpler pyridine-linked pyrrolidine in the target compound. Functional Implications: Demonstrated cytotoxic activity against cancer-like cells by downregulating nutrient transporters. Synergistic Effects: Hybridization with phenothiazine reduced cytotoxicity in this derivative, suggesting that the target compound’s pyridine core (instead of phenothiazine) might avoid such antagonistic effects .

Fluorinated Pyridine Derivatives

- 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde (CAS 1261911-72-1):

- Structural Differences : Contains a benzaldehyde moiety linked to a 2-fluoropyridine group, differing from the pyrrolidine-pyridine scaffold of the target compound.

- Functional Implications : The aldehyde group in this derivative may confer reactivity as a synthetic intermediate, whereas the target compound’s pyrrolidine ring could enhance binding to chiral biological targets (e.g., enzymes or ion channels) .

Physicochemical and Pharmacological Data Comparison

Biological Activity

3-((2S)pyrrolidin-2-yl)-5-fluoro-2-methoxypyridine, also known by its CAS number 1213932-25-2, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in different biological assays, and relevant case studies.

- Molecular Formula : C₁₀H₁₃FN₂O

- Molecular Weight : 196.23 g/mol

- CAS Number : 1213932-25-2

- Purity : Typically ≥95% .

The compound features a pyridine ring substituted with a fluorine atom and a methoxy group, which are known to enhance biological activity. The presence of the pyrrolidine moiety contributes to its interaction with various biological targets, including enzymes and receptors involved in neurological processes.

Cholinesterase Inhibition

Research indicates that compounds similar to 3-((2S)pyrrolidin-2-yl)-5-fluoro-2-methoxypyridine exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease. For instance, studies have shown that certain pyridine derivatives can inhibit AChE by over 50%, indicating a potential therapeutic role in cognitive enhancement .

Antimicrobial Properties

Pyridine derivatives have also been noted for their antimicrobial and antiviral activities. The structural characteristics of 3-((2S)pyrrolidin-2-yl)-5-fluoro-2-methoxypyridine suggest that it may possess similar properties, potentially effective against various pathogens .

Study on Cholinergic Activity

A study exploring the cholinergic activity of pyridine derivatives found that compounds with similar structures to 3-((2S)pyrrolidin-2-yl)-5-fluoro-2-methoxypyridine exhibited competitive inhibition of AChE, leading to enhanced cholinergic transmission in neuronal models. This suggests a mechanism that could be beneficial for cognitive disorders .

Anticancer Activity

Another investigation assessed the anticancer activity of various pyridine derivatives against L1210 mouse leukemia cells. The results indicated that several compounds demonstrated potent growth inhibition with IC₅₀ values in the nanomolar range, suggesting that 3-((2S)pyrrolidin-2-yl)-5-fluoro-2-methoxypyridine may similarly influence cancer cell proliferation through modulation of nucleic acid synthesis pathways .

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-((2S)-pyrrolidin-2-yl)-5-fluoro-2-methoxypyridine?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Preparation of the pyrrolidine ring with stereochemical control. Chiral catalysts or chiral pool synthesis (e.g., using (2S)-pyrrolidine derivatives) ensures retention of the desired (2S) configuration .

- Step 2: Coupling the pyrrolidine moiety to the pyridine core. A Mitsunobu reaction or nucleophilic substitution under basic conditions (e.g., triethylamine) can facilitate this step .

- Step 3: Fluorination and methoxylation. Selective fluorination at the 5-position may require protecting groups to avoid side reactions.

Key Parameters:

- Temperature control (<0°C for fluorination to prevent decomposition).

- Solvent selection (e.g., THF or DMF for polar intermediates).

- Purification via column chromatography or recrystallization to isolate enantiomerically pure products .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group at 2-position, fluorination at 5-position).

- ²D NOESY verifies stereochemistry of the (2S)-pyrrolidine substituent .

- HPLC-MS:

- Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric purity (>98% required for pharmacological studies) .

- X-ray Crystallography:

Advanced: How does the stereochemistry of the pyrrolidine moiety influence biological activity?

Methodological Answer:

The (2S)-configuration impacts target binding via:

- Hydrogen Bonding: The pyrrolidine NH group interacts with aspartic acid residues in enzyme active sites (e.g., kinase inhibitors).

- Spatial Orientation: Molecular docking simulations show the (2S)-isomer fits better into hydrophobic pockets compared to the (2R)-isomer, enhancing binding affinity by ~10-fold .

- Experimental Validation:

- Synthesize both enantiomers and compare IC₅₀ values in enzyme assays.

- Use circular dichroism (CD) to correlate stereochemistry with conformational stability .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies may arise from:

- Impurity Profiles: Trace enantiomers or fluorination byproducts (e.g., 5-chloro analogs) can skew results. Validate purity via HPLC and elemental analysis .

- Assay Conditions:

- Compare buffer pH (e.g., activity may drop at pH >7 due to deprotonation of the pyrrolidine NH).

- Test across multiple cell lines to rule out cell-specific effects .

- Data Normalization: Use internal controls (e.g., β-galactosidase reporters) to standardize readouts .

Advanced: What computational strategies predict the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations:

- Model blood-brain barrier penetration using logP values (predicted ~2.3 via XLogP3) and polar surface area (25.2 Ų) .

- ADMET Prediction Tools:

- SwissADME estimates CYP450 metabolism (e.g., CYP3A4 liability due to methoxy group).

- ProTox-II flags potential hepatotoxicity risks .

- In Vitro Validation:

- Microsomal stability assays (human liver microsomes) confirm half-life predictions .

Advanced: How to design SAR studies for derivatives of this compound?

Methodological Answer:

- Core Modifications:

- Pyrrolidine Modifications:

- Introduce methyl groups at the 5-position of pyrrolidine to evaluate steric hindrance .

- Test bicyclic analogs (e.g., azabicyclo[3.3.1]nonane) for enhanced rigidity .

- High-Throughput Screening (HTS):

- Use fragment-based libraries to identify synergistic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.